(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride
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Description
“(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride” is a chemical compound with the empirical formula C10H24Cl2N2O . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol was synthesized from (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and (3R,4S)-4-[(1S)-1,2-dihydroxyethyl]pyrrolidin-3-ol using alkylation with 1-(chloromethyl)pyrene or reductive amination with pyrene-1-carbaldehyde and NaCNBH3 .Molecular Structure Analysis
The molecular weight of “this compound” is 259.22 . The SMILES string representation of the molecule is Cl.Cl.CNC@HC1)C©C .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, related compounds have been used in the synthesis of functionalized pyrrolo[3,4-b]pyridines and pyrrolo[3,4-b]quinolines via three-component reactions .Scientific Research Applications
Pyrrolidine in Drug Discovery
Pyrrolidine rings, including derivatives like "(3R,5S)-5-[(methylamino)methyl]pyrrolidin-3-ol dihydrochloride," play a crucial role in medicinal chemistry for the treatment of human diseases. The versatility of the pyrrolidine scaffold is attributed to its sp^3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage, offering a rich framework for pharmacophore exploration. This compound's relevance extends to its use in designing drugs with target selectivity, where the orientation of substituents can significantly influence biological activity by affecting the binding mode to proteins (Li Petri et al., 2021).
Stereochemistry and Pharmacological Profile Improvement
The compound's stereochemistry is crucial in enhancing the pharmacological profile of certain drugs. For instance, structural analogs based on the pyrrolidin-2-one pharmacophore, similar to "this compound," have shown significant interest due to their central nervous system activity, which can facilitate memory processes and attenuate cognitive function impairments. The configuration of stereocenters in such compounds is directly related to their biological properties, emphasizing the importance of stereochemistry in drug design and the potential for creating more effective therapeutic agents (Veinberg et al., 2015).
Properties
IUPAC Name |
(3R,5S)-5-(methylaminomethyl)pyrrolidin-3-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.2ClH/c1-7-3-5-2-6(9)4-8-5;;/h5-9H,2-4H2,1H3;2*1H/t5-,6+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVIQPIXQXDPX-KXSOTYCDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@H](CN1)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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